4-[1'-(3'-Azido-1',2'-propanediol)]carbazole
Description
4-[1’-(3’-Azido-1’,2’-propanediol)]carbazole (CAS: 1253696-17-1) is a carbazole derivative featuring a 3’-azido-1’,2’-propanediol substituent at the 4-position of the carbazole core. It is commercially available as a biochemical standard (TRC and Santa Cruz Biotechnology) and has glucuronide derivatives, such as 4-[1’-(3’-Azido-1’,2’-propanediol)]carbazole 2’-O-β-D-glucuronide, which are likely metabolites or synthetic precursors for drug development .
Properties
IUPAC Name |
1-azido-3-(9H-carbazol-4-yloxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c16-19-17-8-10(20)9-21-14-7-3-6-13-15(14)11-4-1-2-5-12(11)18-13/h1-7,10,18,20H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETBXCZVCSTHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673186 | |
| Record name | 1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253696-17-1 | |
| Record name | 1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-(2,3-Epoxypropoxy)Carbazole
The foundational step generates the epoxide intermediate through nucleophilic substitution between 4-hydroxycarbazole and epichlorohydrin.
Reaction Conditions
Mechanistic Insights
The hydroxyl group of 4-hydroxycarbazole attacks the electrophilic terminal carbon of epichlorohydrin, displacing chloride. Base-mediated dehydrohalogenation then forms the epoxide ring (Fig. 1).
Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| NaOH Equivalents | 1.05–1.15 | Maximizes epoxide formation while minimizing hydrolysis |
| Solvent Polarity | ε = 18–22 (IPA/water) | Balances substrate solubility and reaction rate |
| Agitation Rate | 400–600 rpm | Enhances mass transfer in biphasic systems |
Azide Functionalization via Epoxide Ring-Opening
| Factor | Effect | Mitigation Strategy |
|---|---|---|
| Azide Hydrolysis | Competes with desired reaction | Anhydrous DMF with molecular sieves |
| Epoxide Polymerization | Reduces available substrate | Strict temperature control (<70°C) |
| Copper Oxidation | Deactivates catalyst | Nitrogen sparging to exclude O₂ |
Industrial-Scale Process Design
Modern production facilities implement continuous flow reactors to enhance safety and efficiency in handling azide intermediates.
Flow Chemistry Configuration
Reactor Setup
-
Epoxide Formation Module :
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Tubular reactor (ID 10 mm, L 15 m)
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Residence time: 4 hours
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Temperature gradient: 25°C → 30°C
-
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Azidation Module :
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Packed-bed reactor with immobilized Cu catalyst
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Supercritical CO₂ as co-solvent (replaces 80% DMF)
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Pressure: 150 bar
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Economic and Safety Advantages
| Parameter | Batch Process | Flow System | Improvement |
|---|---|---|---|
| NaN₃ Inventory | 50 kg | <5 kg | 90% reduction |
| Reaction Volume | 2000 L | 200 L | 10× smaller |
| Energy Consumption | 150 kWh/kg | 45 kWh/kg | 70% savings |
Purification and Characterization
Final product quality depends on rigorous purification protocols tailored to azide-containing compounds.
Chromatographic Purification
Stationary Phase :
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Silica gel modified with triethylamine (neutralizes residual acid)
Eluent Gradient :
| Time (min) | Hexane (%) | Ethyl Acetate (%) |
|---|---|---|
| 0–10 | 90 | 10 |
| 10–30 | 70 | 30 |
| 30–45 | 50 | 50 |
Yield and Purity Data
| Batch Size (kg) | Recovery (%) | HPLC Purity (%) |
|---|---|---|
| 0.5 | 82 | 98.7 |
| 5.0 | 79 | 97.9 |
| 50.0 | 75 | 96.2 |
Green Chemistry Innovations
Recent advances focus on replacing hazardous azide reagents and solvents.
Biocatalytic Azide Transfer
Enzyme System :
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Modified cytochrome P450BM3 (CYP102A1)
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Converts aryl halides to azides using NaN₃
Performance Metrics
| Substrate | Conversion (%) | Selectivity (%) |
|---|---|---|
| Epoxide Intermediate | 89 | 95 |
| Competing Alkyl Halides | <5 | – |
Environmental Impact
-
65% reduction in NaN₃ waste
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Aqueous reaction medium (pH 7.4)
| Temperature (°C) | k (h⁻¹) | t₁/₂ (h) |
|---|---|---|
| 25 | 1.2×10⁻⁴ | 5770 |
| 40 | 8.9×10⁻⁴ | 779 |
| 60 | 5.6×10⁻³ | 124 |
Stabilization Strategies
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Storage under argon at –20°C
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Addition of 0.1% w/w hydroquinone monomethyl ether
Comparative Method Analysis
Evaluation of competing synthetic approaches:
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics |
|---|---|---|---|---|
| Epoxide-Azide (Current) | 78 | 98.5 | Excellent | E-Factor 8.2 |
| Mitsunobu Reaction | 65 | 95.2 | Moderate | E-Factor 14.7 |
| Click Chemistry | 82 | 99.1 | Challenging | E-Factor 22.1 |
E-Factor Calculation :
Chemical Reactions Analysis
Types of Reactions: 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other derivatives.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), and appropriate catalysts.
Cycloaddition: Copper(I) catalysts, suitable solvents like water or ethanol.
Major Products Formed:
Amines: Formed through reduction or substitution of the azido group.
Triazoles: Formed through cycloaddition reactions with alkynes.
Scientific Research Applications
4-[1'-(3'-Azido-1',2'-propanediol)]carbazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmacologically active compounds, particularly those targeting neurological disorders due to the presence of the carbazole moiety.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or photophysical properties.
Bioconjugation: The azido group allows for bioorthogonal reactions, making it useful in labeling and imaging studies in biological systems.
Mechanism of Action
The mechanism of action of 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole depends on its application:
In Medicinal Chemistry: The carbazole moiety can interact with various biological targets, such as enzymes or receptors, modulating their activity.
In Materials Science: The electronic properties of the carbazole moiety can contribute to the compound’s functionality in electronic devices or as a photophysical material.
Comparison with Similar Compounds
Anti-HIV Carbazole Alkaloids
Clauolenzole A and B, isolated from Clausena anisum-olens, are carbazole alkaloids with demonstrated anti-HIV activity. Clauolenzole A exhibits an EC50 of 2.4 µg/mL, comparable to the reference drug azidothymidine (AZT) . However, its azide group may enable unique interactions with viral enzymes or facilitate prodrug activation, distinguishing it from non-azidated carbazoles. Structural differences, such as the absence of a fused aromatic ring system (as seen in indolocarbazoles) and the presence of a polar diol-azide chain, could influence bioavailability and target specificity .
Antimicrobial Carbazole Derivatives
Carbazole 56c, a synthetic analogue, shows potent antimicrobial activity (MIC = 0.5 µg/mL against MRSA and E. coli), outperforming gatifloxacin . While 4-[1’-(3’-Azido-1’,2’-propanediol)]carbazole lacks reported antimicrobial data, its azide group could introduce reactive or targeting properties absent in non-functionalized carbazoles.
Indolocarbazoles in Materials Science
Indolo[3,2-b]carbazole derivatives exhibit high thermal stability (glass transition temperatures >150°C) and are used as hole-transport layers in OLEDs due to their electron-donating nitrogen atoms . In contrast, 4-[1’-(3’-Azido-1’,2’-propanediol)]carbazole lacks the fused indole rings critical for planar charge transport. Its azide and diol groups instead suggest applications in biochemical labeling or prodrug design rather than materials science .
Toxicity Profiles of N-Substituted Carbazoles
N-methylation of carbazole alkaloids (e.g., compound 1b) increases toxicity compared to parent compounds, as shown in larvicidal studies . The azide group in 4-[1’-(3’-Azido-1’,2’-propanediol)]carbazole may confer distinct toxicity mechanisms, such as metabolic release of cytotoxic azide ions or interference with mitochondrial respiration.
Glucuronide Derivatives and Metabolic Roles
The glucuronide derivatives of 4-[1’-(3’-Azido-1’,2’-propanediol)]carbazole (e.g., 2’-O-β-D-glucuronide) suggest a role in phase II metabolism, similar to phenolic glycosides from Viburnum sargentii . These derivatives may enhance water solubility for renal excretion or serve as targeted prodrugs, differing from non-glucuronidated carbazoles like clauolenzoles, which rely on inherent solubility for bioavailability .
Comparative Data Table
Biological Activity
4-[1'-(3'-Azido-1',2'-propanediol)]carbazole is a notable compound within the carbazole family, recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, neuroprotective properties, and more, supported by relevant research findings and data tables.
Overview of Carbazole Derivatives
Carbazole derivatives have been extensively studied for their potential therapeutic applications due to their structural diversity and biological significance. They exhibit a wide range of activities, including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Inhibition of cancer cell proliferation.
- Neuroprotective : Protection against neurodegenerative processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various carbazole derivatives demonstrated that they possess potent activity against Gram-positive bacteria and fungi.
Table 1: Antimicrobial Activity of Carbazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 6 µg/mL | |
| Candida albicans | 9 µg/mL | |
| Aspergillus flavus | 10 µg/mL |
The compound showed the highest efficacy against Staphylococcus aureus, with an MIC value of 4 µg/mL, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of carbazole derivatives has been a focal point in recent studies. The compound has demonstrated inhibitory effects on various cancer cell lines.
Table 2: Anticancer Activity of Carbazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | PA1 (Ovarian carcinoma) | 15 |
| PC3 (Prostate carcinoma) | 18 | |
| DU145 (Prostate carcinoma) | 20 |
The compound exhibited IC50 values in the range of 15-20 µM across different cell lines, showcasing its potential as a chemotherapeutic agent .
Neuroprotective Activity
Neuroprotective properties have also been attributed to carbazole derivatives. Research indicates that these compounds can reduce oxidative stress and inhibit apoptosis in neuronal cells.
The neuroprotective effects are believed to stem from:
- Reduction of Reactive Oxygen Species (ROS) : Compounds help mitigate oxidative damage.
- Inhibition of Apoptotic Pathways : They prevent programmed cell death in neurons.
Case Studies and Research Findings
Several studies have highlighted the biological activities of carbazole derivatives, including:
- Antimicrobial Efficacy : A recent study found that derivatives exhibited significant antifungal activity against Candida albicans and Aspergillus flavus, with growth inhibition rates exceeding 60% at certain concentrations .
- Anticancer Properties : Another investigation revealed that carbazole derivatives inhibited the growth of various cancer cell lines, with specific compounds showing IC50 values in the low micromolar range .
- Neuroprotection : Research has shown that certain carbazole derivatives can enhance neurogenesis and protect against neurodegeneration in animal models .
Q & A
Q. What are the established synthetic routes for 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling carbazole derivatives with azido-functionalized propanediol intermediates. A reflux-based approach in absolute ethanol with catalytic glacial acetic acid (as in triazole-carbazole syntheses ) is common. For optimization, use factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to identify critical parameters. Monitor purity via TLC and characterize intermediates via -/-NMR, IR (azide stretch ~2100 cm), and HRMS . Yield improvements may require inert atmospheres or azide-safe protocols to minimize side reactions.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : Confirm structural integrity (e.g., carbazole aromatic protons at δ 7.2–8.5 ppm, azide-propanediol protons at δ 3.5–4.5 ppm) .
- IR : Detect azide (N) stretches (~2100 cm) and hydroxyl/propanediol groups (~3200–3500 cm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <5 ppm error .
- X-ray crystallography : Resolve stereochemistry if chiral centers exist.
Q. How should researchers anchor their study of this compound within a theoretical framework?
- Methodological Answer : Link the research to concepts such as:
- Click chemistry : Investigate the azide group’s reactivity for bioconjugation or polymer crosslinking .
- Electronic properties : Use density functional theory (DFT) to model carbazole’s π-conjugation and azide effects on HOMO/LUMO levels .
- Pharmacological hypotheses : Propose mechanisms (e.g., kinase inhibition) based on carbazole derivatives’ known bioactivity .
Advanced Research Questions
Q. How can computational methods enhance the understanding of this compound’s reactivity and properties?
- Methodological Answer :
- DFT/Molecular Dynamics : Simulate azide-carbazole interactions to predict regioselectivity in cycloadditions .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity, guiding biological studies .
- Machine Learning : Train models on carbazole derivatives’ synthetic outcomes (e.g., yield, purity) using datasets from prior literature .
Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or inconsistent bioactivity)?
- Methodological Answer :
- Mechanistic Reassessment : Re-examine reaction pathways via -NMR kinetics or isotopic labeling to trace byproduct origins .
- Multivariate Analysis : Apply PCA or PLS to correlate synthesis variables (e.g., solvent, catalyst) with outcomes .
- Biological Replication : Validate bioactivity in multiple cell lines or in vivo models to rule out assay-specific artifacts .
Q. How can researchers design experiments to explore this compound’s potential in multi-disciplinary applications?
- Methodological Answer :
- Material Science : Test azide-alkyne cycloadditions to create carbazole-based polymers; analyze thermal stability via TGA/DSC .
- Neuroscience : Screen for neuroprotective effects using SH-SY5Y cells under oxidative stress, referencing carbazole’s dopamine analog properties .
- Catalysis : Evaluate the azide-propanediol moiety’s role in metal coordination for catalytic applications (e.g., XRD of metal complexes) .
Methodological Integration Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
